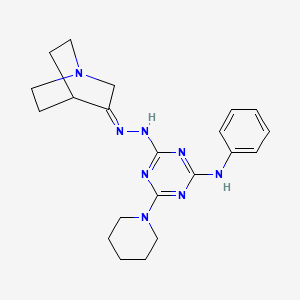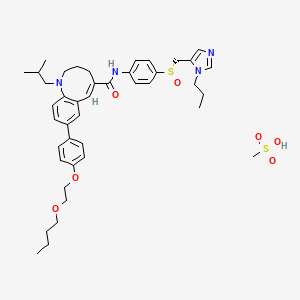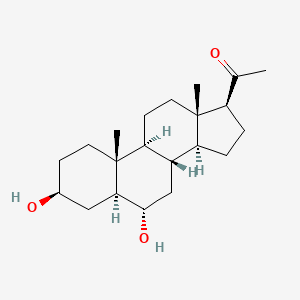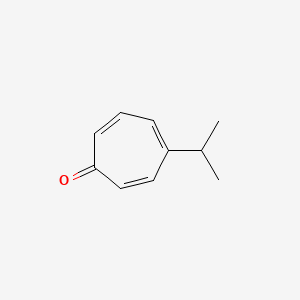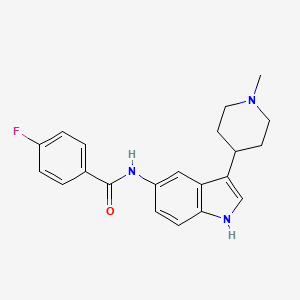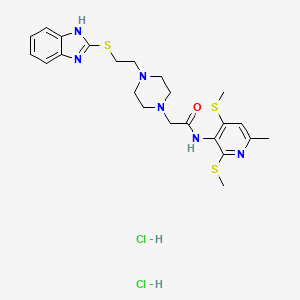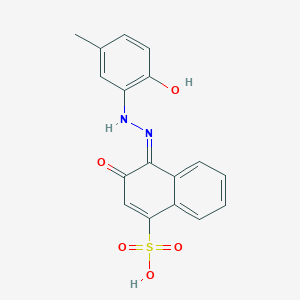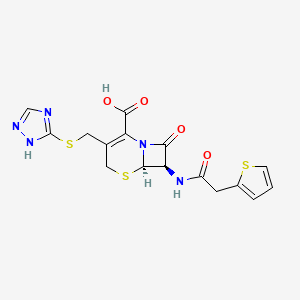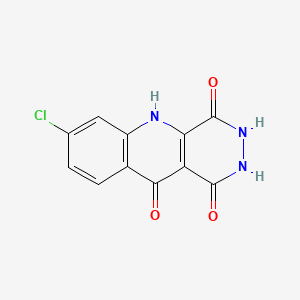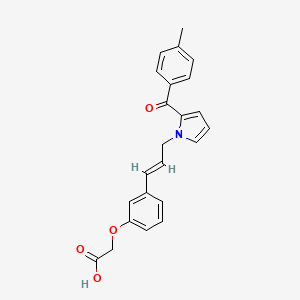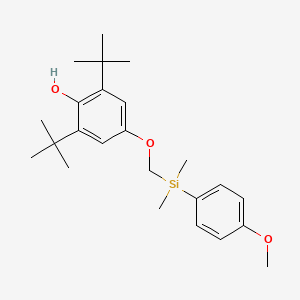
Fluralaner
Descripción general
Descripción
- Fluralaner, también conocido por su nombre químico (±)-4-[(5-(3,5-diclorofenil)-5-(trifluorometil)-4,5-dihidroisoxazol-3-il)-2-metil-N-[2-oxo-2-(2,2,2-trifluoroetilamino)etil]benzamida, es un insecticida y acaricida sistémico.
- Se puede administrar por vía oral o tópica y se utiliza para tratar pulgas, garrapatas y ácaros en animales.
- El compuesto fue aprobado por la FDA de EE. UU. para el tratamiento de pulgas en perros y como tratamiento tópico para gatos.
- El modo de acción de this compound implica la inhibición de los canales de cloruro regulados por el ácido γ-aminobutírico (GABA) (receptores GABAA) y los canales de cloruro regulados por L-glutamato (GluCls) .
Aplicaciones Científicas De Investigación
- Las aplicaciones de investigación de Fluralaner se extienden más allá de la medicina veterinaria:
Mecanismo De Acción
- El mecanismo principal de Fluralaner implica la inhibición de los canales de cloruro regulados por GABA y GluCls.
- Estos canales juegan un papel crucial en la neurotransmisión y la función muscular.
Análisis Bioquímico
Biochemical Properties
Fluralaner acts as an antagonist of γ-aminobutyric acid (GABA)-gated chloride channels and L-glutamate-gated chloride channels in the nervous system of arthropods . By binding to these channels, this compound prevents the entry of chloride ions into the postsynaptic neuron, leading to hyperexcitability and subsequent death of the insect . The compound interacts with specific enzymes and proteins, including GABA and glutamate receptors, which are crucial for its insecticidal and acaricidal activity .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In arthropods, it disrupts normal neural function by blocking GABA and glutamate receptors, leading to uncontrolled neural activity and death . In vertebrates, this compound is generally well-tolerated, but there have been reports of neurological toxicity in some cases . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with chloride ion channels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GABA-gated and L-glutamate-gated chloride channels in the nervous system of arthropods . This binding prevents the normal flow of chloride ions, leading to hyperexcitability and death of the insect . This compound exhibits high selectivity for arthropod neurons over mammalian neurons, which contributes to its safety profile in veterinary use .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long-lasting effects on target organisms. Studies have demonstrated that a single dose can provide protection against fleas and ticks for up to 12 weeks . The compound is stable and maintains its efficacy over time, with minimal degradation observed in in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of chloride channels and prolonged neural hyperexcitability in arthropods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At recommended doses, it is highly effective in controlling flea and tick infestations . At higher doses, there have been reports of adverse effects, including neurological toxicity . In dogs, a dosage of 250 mg (approximately 28 mg/kg) has been associated with transient neurological symptoms . The compound’s safety profile is generally favorable when used according to label recommendations .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes biotransformation involving various enzymes . The primary metabolic pathways include oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the bile and urine . The compound’s metabolism is influenced by factors such as species, age, and health status of the animal .
Transport and Distribution
This compound is readily absorbed after oral administration and is distributed throughout the body . It has a high apparent volume of distribution and is extensively bound to plasma proteins . The compound is transported to various tissues, including the skin, where it exerts its insecticidal and acaricidal effects . The long elimination half-life of this compound contributes to its prolonged activity against fleas and ticks .
Subcellular Localization
This compound primarily localizes to the nervous system of arthropods, where it targets GABA and glutamate receptors . In vertebrates, the compound is distributed to various tissues, including the liver and skin . The subcellular localization of this compound is influenced by its binding to plasma proteins and its lipophilic nature, which facilitates its accumulation in lipid-rich tissues .
Métodos De Preparación
- Las rutas de síntesis implican el ensamblaje de la estructura compleja, y las condiciones de reacción específicas son propiedad de la empresa.
- Los métodos de producción industrial no se divulgan ampliamente, pero está disponible como una solución oral para perros y una solución tópica para gatos.
Análisis De Reacciones Químicas
- Fluralaner experimenta varias reacciones, que incluyen oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes no están disponibles públicamente.
- Los principales productos formados a partir de estas reacciones no están explícitamente documentados.
Comparación Con Compuestos Similares
- La potencia de Fluralaner es comparable a la de fipronil, otro insecticida y acaricida antagonista del GABA.
- Los compuestos similares incluyen otros derivados de isoxazolina utilizados en medicina veterinaria.
Propiedades
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZKOGAMRTSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F6N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235581 | |
| Record name | Fluralaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864731-61-3 | |
| Record name | Fluralaner | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864731-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluralaner [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluralaner | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluralaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURALANER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of fluralaner?
A: this compound primarily targets insect γ-aminobutyric acid receptors (GABARs) [, , ]. These receptors are ligand-gated ion channels responsible for neuronal inhibition in insects.
Q2: How does this compound interact with its target?
A: this compound acts as a non-competitive antagonist of GABARs, binding to a site distinct from the GABA binding site [, ]. This binding disrupts normal chloride ion flow through the channel, leading to neuronal hyperexcitation and ultimately insect death [, ].
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound. To obtain this information, it is recommended to refer to the PubChem database or other reliable chemical resources.
Q4: Is there any information about the spectroscopic data of this compound?
A4: The provided research articles do not offer detailed spectroscopic data for this compound. For this information, refer to analytical chemistry literature or manufacturer resources.
Q5: What can be said about the stability of this compound under various conditions?
A: this compound demonstrates good stability in different environments. In a laboratory setting, this compound in drinking water, even when mixed with a blue-colored conditioner (Vac-Safe), remained stable for at least 27 hours at temperatures reaching 40°C []. This stability is crucial for its practical application in livestock settings.
Q6: How do structural modifications of this compound impact its activity?
A: While the provided research doesn't delve into specific structural modifications of this compound, it highlights a crucial amino acid residue in the third transmembrane domain (TMD3) of the insect GABAR: glycine at the third position (G3'). Replacing this glycine with methionine (G3’M TMD3), as seen in vertebrate GABARs, drastically reduces this compound binding []. This finding suggests that this specific amino acid position plays a critical role in this compound's selectivity for insect versus mammalian GABARs.
Q7: What is the half-life of this compound in different species?
A: The half-life of this compound also varies between species. Research on American black bears found an average half-life of 4.9 days, considerably shorter than the reported half-life in domestic dogs []. This difference highlights the importance of species-specific pharmacokinetic studies when considering this compound use.
Q8: How is this compound metabolized and excreted?
A8: Details about the specific metabolic pathways and excretion routes of this compound are not extensively discussed in the provided research. Further research focusing on the metabolism and excretion of this compound in various species is needed to address this question comprehensively.
Q9: What is the efficacy of this compound against various parasites in different species?
A: this compound demonstrates broad-spectrum efficacy against various ectoparasites. In cats, a single topical dose provided effective control of fleas (Ctenocephalides spp.) for up to 90 days []. In dogs, this compound effectively treated generalized demodicosis, with a single oral dose leading to a 98% efficacy rate []. Furthermore, this compound successfully treated Sarcoptes scabiei infestation in rabbits after a single oral dose []. These examples showcase the efficacy of this compound against a range of parasites in different animal species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


